![molecular formula C17H16N2O6S B14309354 3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) CAS No. 111297-80-4](/img/structure/B14309354.png)
3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is a complex organic compound characterized by its unique structure, which includes two hydroxybenzoic acid moieties linked by a carbonothioylbis(azanediylmethylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) typically involves the reaction of 6-hydroxybenzoic acid derivatives with carbonothioylbis(azanediylmethylene) intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common reagents include thionyl chloride, which is used to activate the carboxylic acid groups, and amines, which participate in the formation of the azanediylmethylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonothioyl group can be reduced to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of oxidative enzymes or activation of signaling pathways related to cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[Carbonothioylbis(iminomethylene)]bis(6-hydroxybenzoic acid): Similar structure but with iminomethylene instead of azanediylmethylene.
3,3’-[Carbonylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid): Contains a carbonyl group instead of a carbonothioyl group.
Uniqueness
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is unique due to its carbonothioyl linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
111297-80-4 |
|---|---|
Formule moléculaire |
C17H16N2O6S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
5-[[(3-carboxy-4-hydroxyphenyl)methylcarbamothioylamino]methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H16N2O6S/c20-13-3-1-9(5-11(13)15(22)23)7-18-17(26)19-8-10-2-4-14(21)12(6-10)16(24)25/h1-6,20-21H,7-8H2,(H,22,23)(H,24,25)(H2,18,19,26) |
Clé InChI |
OXQYZEAFHUXDTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC(=S)NCC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
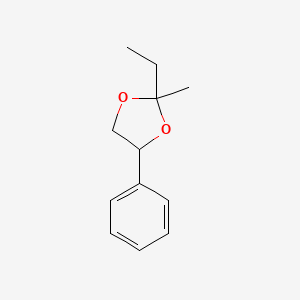

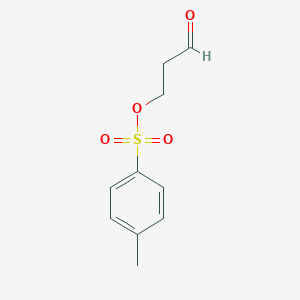
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
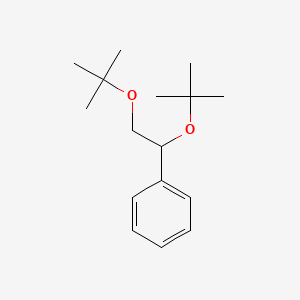
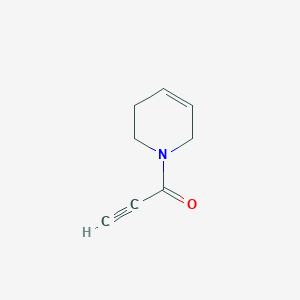
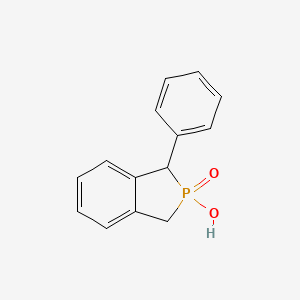
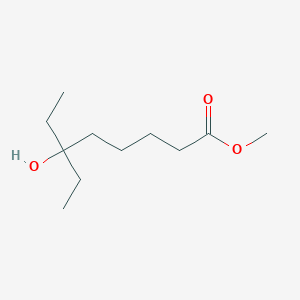
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)



![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
